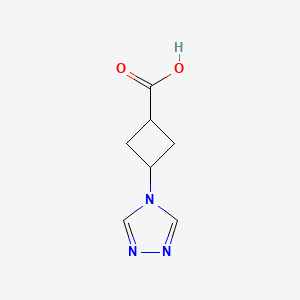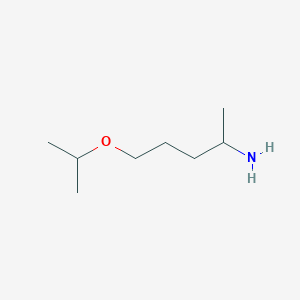
N,3-dimethyltetrahydro-2H-pyran-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-dimethyltetrahydro-2H-pyran-4-amine: is a heterocyclic amine with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . This compound is characterized by a tetrahydropyran ring substituted with a dimethyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,3-dimethyltetrahydro-2H-pyran-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 3,3-dimethyltetrahydro-2H-pyran-4-one using an amine source and a reducing agent . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: N,3-dimethyltetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of N,3-dimethyltetrahydro-2H-pyran-4-one.
Reduction: Formation of more saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
Chemistry: N,3-dimethyltetrahydro-2H-pyran-4-amine is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in the formation of complex molecules.
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It may also serve as a building block for the synthesis of pharmaceutical agents.
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable component in various manufacturing processes.
作用機序
The mechanism of action of N,3-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The tetrahydropyran ring provides structural stability and influences the compound’s overall reactivity .
類似化合物との比較
- 3,3-dimethyltetrahydro-2H-pyran-4-amine
- N,N-dimethyltetrahydro-2H-pyran-3-amine
Comparison: N,3-dimethyltetrahydro-2H-pyran-4-amine is unique due to the specific positioning of the dimethyl and amine groups on the tetrahydropyran ring. This configuration imparts distinct chemical properties and reactivity compared to its analogs. For example, the presence of the amine group at the 4-position allows for different substitution patterns and interactions with molecular targets .
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
N,3-dimethyloxan-4-amine |
InChI |
InChI=1S/C7H15NO/c1-6-5-9-4-3-7(6)8-2/h6-8H,3-5H2,1-2H3 |
InChIキー |
NJGSBSHBWBRWHE-UHFFFAOYSA-N |
正規SMILES |
CC1COCCC1NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)




![2-[2-(2-Methylpropanamido)benzamido]benzoic acid](/img/structure/B13530037.png)
![7,7-Difluorospiro[3.5]nonan-2-amine](/img/structure/B13530042.png)

![3-((2,3-Dihydrobenzo[b]thiophen-3-yl)methoxy)azetidine](/img/structure/B13530044.png)
![Methyl 3,4-dihydro-1h-spiro[naphthalene-2,2'-oxirane]-3'-carboxylate](/img/structure/B13530047.png)



![1-[(Tert-butoxy)carbonyl]-7-oxa-1-azaspiro[3.5]nonane-3-carboxylicacid](/img/structure/B13530061.png)
